Adefovir dipivoxil

Descripción general

Descripción

Adefovir dipivoxil es un análogo de nucleótido acíclico inhibidor de la transcriptasa inversa administrado por vía oral, utilizado principalmente para el tratamiento de la hepatitis B crónica. Es el profármaco diéster de adefovir, lo que significa que se convierte en el fármaco activo adefovir en el cuerpo. This compound es conocido por su eficacia en la inhibición de la replicación del virus de la hepatitis B mediante el bloqueo de la enzima transcriptasa inversa .

Aplicaciones Científicas De Investigación

Adefovir dipivoxil tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en estudios relacionados con análogos de nucleótidos y sus interacciones con enzimas.

Biología: Investigación sobre sus efectos sobre la replicación viral y su posible uso en el tratamiento de otras infecciones virales.

Medicina: Se utiliza principalmente en el tratamiento de la hepatitis B crónica, con investigación en curso sobre su eficacia contra otros virus.

Industria: Utilizado en el desarrollo de fármacos antivirales y formulaciones .

Mecanismo De Acción

Adefovir dipivoxil funciona inhibiendo la enzima transcriptasa inversa del virus de la hepatitis B. Esta enzima es crucial para la replicación del ADN viral. Al bloquear esta enzima, this compound reduce eficazmente la replicación viral y ayuda a controlar la infección. El compuesto se convierte en adefovir en el cuerpo, que luego compite con sustratos naturales para su incorporación en el ADN viral, lo que lleva a la terminación de la cadena .

Compuestos Similares:

Lamivudina: Otro análogo de nucleótidos utilizado para tratar la hepatitis B, pero con una mayor tasa de desarrollo de resistencia.

Entecavir: Un antiviral más potente con una menor tasa de resistencia en comparación con this compound.

Tenofovir: Similar en estructura y función pero con diferentes propiedades farmacocinéticas.

Singularidad: this compound es único en su equilibrio de eficacia y perfil de resistencia. Si bien puede no ser tan potente como algunos antivirales más nuevos, ofrece una opción valiosa para pacientes con resistencia a otros tratamientos .

Análisis Bioquímico

Biochemical Properties

Adefovir dipivoxil is a prodrug of adefovir . Adefovir is an acyclic nucleotide analog of adenosine monophosphate, which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases . This active metabolite inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .

Cellular Effects

This compound has shown efficacy in noncomparative trials in patients with decompensated liver disease, patients co-infected with HIV, and patients pre- or post-liver transplantation . It has been found that most patients with osteomalacia, a condition caused by this compound, had hypophosphatemia, high serum alkaline phosphatase levels, hypouricemia, nondiabetic glycosuria, proteinuria .

Molecular Mechanism

This compound works by blocking reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body . It inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA .

Temporal Effects in Laboratory Settings

This compound 10 mg/day significantly improved histological, biochemical, and virological outcomes in hepatitis B e antigen (HBeAg)-positive and -negative patients, and serological outcomes in HBeAg-positive patients . Within 96 weeks of treatment with this compound, a resistance-conferring mutation emerged in viral isolates from 1.6% of patients .

Dosage Effects in Animal Models

In animal reproduction studies with oral this compound, no adverse developmental effects were observed at exposures (Cmax) 23 times higher in rats and 40 times higher in rabbits than those at the recommended human dose .

Transport and Distribution

This compound is regarded as a stable protected mono-phosphate nucleoside prodrug that can efficiently cross the biological barrier and reach the targeted cell . It is fabricated by replacing the ribose phosphate group of adefovir by the isopolar phosphonomethyl ether functionality .

Subcellular Localization

Given its mechanism of action, it can be inferred that it must reach the site of HBV DNA polymerase (reverse transcriptase), an enzyme crucial for the HBV to reproduce in the body .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de adefovir dipivoxil implica múltiples pasos. Un método común incluye la reacción del pivalato de clorometilo con adefovir. El proceso implica varios pasos de purificación, incluido el uso de acetato de etilo y éter terc-butílico de metilo, para obtener el producto final .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound a menudo implica técnicas de cristalización a gran escala para mejorar la disolución y la estabilidad del compuesto. Por ejemplo, se ha demostrado que la formación de co-cristales de this compound-sacarina mejora significativamente sus propiedades fisicoquímicas .

Análisis De Reacciones Químicas

Tipos de Reacciones: Adefovir dipivoxil se somete a diversas reacciones químicas, incluida la hidrólisis, que lo convierte en el fármaco activo adefovir. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y Condiciones Comunes:

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis de this compound a adefovir.

Oxidación y Reducción: Estas reacciones generalmente requieren catalizadores específicos y entornos controlados.

Principales Productos Formados: El producto principal formado a partir de la hidrólisis de this compound es adefovir, que es el agente antiviral activo .

Comparación Con Compuestos Similares

Lamivudine: Another nucleotide analog used to treat hepatitis B, but with a higher rate of resistance development.

Entecavir: A more potent antiviral with a lower resistance rate compared to adefovir dipivoxil.

Tenofovir: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness: this compound is unique in its balance of efficacy and resistance profile. While it may not be as potent as some newer antivirals, it offers a valuable option for patients with resistance to other treatments .

Propiedades

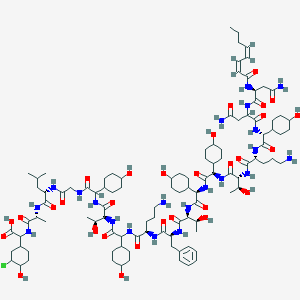

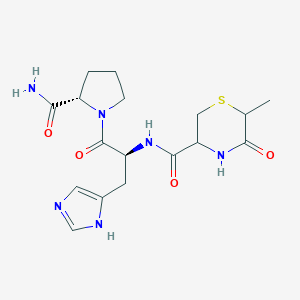

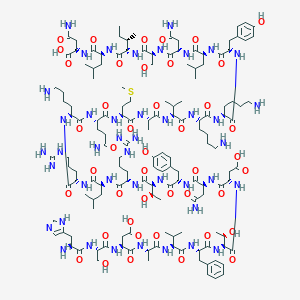

IUPAC Name |

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZSCQDILHKSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046487 | |

| Record name | Adefovir dipivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.33e-01 g/L | |

| Record name | Adefovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively. | |

| Record name | Adefovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142340-99-6 | |

| Record name | Adefovir dipivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142340-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adefovir dipivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142340996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir dipivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir dipivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[2-[bis(pivaloyloxymethoxy)phosphorylmethoxyl]ethyl] adenine Dimethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-[[[[2-(6-amino-9H-purin-9-ethoxy]methyl]phosphinylidene]bis(oxymethylene)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEFOVIR DIPIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q8Z01514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adefovir Dipivoxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does adefovir dipivoxil exert its antiviral activity against hepatitis B virus (HBV)?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized within the body. Once converted to its active form, adefovir, it acts as a potent inhibitor of HBV polymerase, the enzyme responsible for replicating the virus's DNA. [, , ] This inhibition effectively blocks viral replication, leading to a decrease in viral load and potentially improving liver function. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do describe this compound as the bis(pivaloyloxymethyl) ester prodrug of adefovir, also known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). [] This information can be used to deduce the full structure and calculate the molecular weight.

Q3: Are there any specific spectroscopic techniques mentioned for characterizing this compound?

A3: Yes, researchers used various analytical methods, including high-performance liquid chromatography (HPLC) coupled with fluorescence detection [], micellar electrokinetic chromatography [], and X-ray powder diffraction, to analyze this compound and its degradation products. [, ]

Q4: What factors influence the stability of this compound in solid formulations?

A4: Research indicates that incorporating hydrophilic polymers like hydroxyl methyl cellulose, polyvinyl pyrrolidone, and sugar alcohols like lactose or mannitol into solid dispersions of this compound can improve its stability. [, ] These excipients help maintain the drug in its amorphous form, which generally exhibits enhanced dissolution rates.

Q5: How effective is this compound in treating chronic hepatitis B compared to other treatments like lamivudine?

A5: this compound demonstrated significant antiviral activity against HBV, leading to improvements in liver histology, virologic markers, and biochemical parameters in both HBeAg-positive and -negative chronic hepatitis B patients. [, ] Notably, this compound maintained efficacy in cases where lamivudine resistance emerged, highlighting its value as a potential alternative or salvage therapy. [, , , ]

Q6: What is the primary mechanism of resistance to this compound?

A6: Prolonged this compound therapy can lead to the selection of specific mutations in the HBV polymerase gene, such as rtN236T and rtA181V, which confer resistance by reducing the drug's binding affinity to the enzyme. [, , ]

Q7: How does the oral bioavailability of this compound compare between different formulations?

A7: Research in beagle dogs demonstrated that the oral bioavailability of adefovir, the active metabolite of this compound, remained consistent across various formulations, including tablets and suspensions. [] This suggests that factors beyond formulation, such as absorption and metabolic conversion, might play more significant roles in determining its bioavailability.

Q8: Are there any clinically significant drug interactions associated with this compound?

A8: While the provided research primarily focused on its efficacy and resistance profiles, it is crucial to consult comprehensive drug information resources to understand potential drug interactions associated with this compound.

Q9: What are the potential long-term effects of this compound?

A9: Long-term this compound therapy, especially at higher doses, has been associated with renal complications, including hypophosphatemic osteomalacia and Fanconi syndrome. [, , ] Regular monitoring of renal function is crucial in mitigating these risks.

Q10: Have any specific drug delivery strategies been explored to enhance the therapeutic efficacy of this compound?

A10: Researchers have explored the use of self-emulsifying drug delivery systems for this compound, aiming to improve its oral bioavailability. [] These systems work by encapsulating the drug in nano-sized droplets, potentially facilitating better absorption in the gastrointestinal tract.

Q11: What analytical techniques are employed to monitor the quality of this compound during manufacturing?

A11: Pharmaceutical companies employ various analytical methods, including HPLC [, , ] and micellar electrokinetic chromatography [] to ensure the quality and purity of this compound during manufacturing. These techniques help detect and quantify impurities, ensuring the drug's safety and efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.